molecular formula C10H12N8O3 B1229883 2'-Azido-2'-deoxyadenosine CAS No. 58699-61-9

2'-Azido-2'-deoxyadenosine

カタログ番号: B1229883
CAS番号: 58699-61-9
分子量: 292.25 g/mol
InChIキー: IFVJLCHSLGMHEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-Azido-2'-deoxyadenosine is a synthetic nucleoside analog with the empirical formula C 10 H 12 N 8 O 3 and a molar mass of 292.25 g/mol . This compound is a key building block in biochemical research, primarily used for the site-specific incorporation of azido modifications into RNA strands . Its main research value lies in the application of siRNA technology and bioconjugation chemistry . In siRNA research, the 2'-azido modification can enhance properties such as nuclease resistance and is well-tolerated in the guide strand, which is crucial for its incorporation into the RNA-induced silencing complex (RISC) . The small, polar azido group supports the C3'-endo ribose pucker, helping to retain the overall A-form geometry of the RNA double helix, with only a modest destabilizing effect on thermal stability . Furthermore, the azido moiety enables powerful post-synthetic modification strategies, including Staudinger ligation and click chemistry, allowing researchers to attach probes, fluorophores, or other functional molecules to the oligonucleotide . The product is characterized as a white to yellow solid and should be stored at +2 to +8 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJLCHSLGMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951938
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58699-61-9, 29411-71-0
Record name NSC274942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC105299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Lithium Azide-Mediated Displacement of 2'-Bromo Precursors

A widely employed strategy involves the displacement of a 2'-bromo group in protected adenosine derivatives with lithium azide (LiN3). As detailed in, N6-acetyl-2'-bromo-2'-deoxy-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) adenosine serves as the starting material. Treatment with excess LiN3 in anhydrous dimethylformamide (DMF) at room temperature for 20 hours yields the 2'-azido derivative with an 86% isolated yield after silica gel chromatography. Key advantages of this method include the high nucleophilicity of LiN3 and the stability of the disiloxane protecting group under reaction conditions.

Reaction Conditions:

ParameterValue
SolventAnhydrous DMF
Temperature25°C
Reaction Time20 hours
Protecting Groups3',5'-O-TIPDS, N6-acetyl
Yield86%

Post-reaction workup includes quenching with aqueous citric acid, extraction into ethyl acetate, and drying over sodium sulfate. The crude product is purified via flash chromatography (CH2Cl2/MeOH, 98:2 v/v), with TLC (Rf = 0.53 in CH2Cl2/MeOH 94:6) confirming completion.

Direct Azidation of 2'-Deoxyadenosine via Intermediate Protection

An alternative approach begins with 2'-deoxyadenosine, which undergoes sequential protection of the 3'- and 5'-hydroxyl groups using 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride. The N6-amino group is acetylated to prevent side reactions, followed by bromination at the 2'-position using 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl). Subsequent azidation with LiN3 in DMF proceeds analogously to Section 1.1. This method emphasizes the importance of regioselective bromination , achieved by controlling stoichiometry and reaction time.

Key Observations:

  • Over-bromination at the 3'-position is avoided by using TPS-Cl in dichloromethane with triethylamine and DMAP.

  • The TIPDS group remains intact during azidation, enabling straightforward deprotection in later stages.

Enzymatic Deamination of 2'-Azido-2'-deoxyinosine Derivatives

While less common, enzymatic conversion of 2'-azido-2'-deoxyinosine to this compound has been explored. As reported in, adenosine deaminase catalyzes the transformation, though yields are modest (~40%) compared to chemical methods. This route is limited by substrate specificity and the need for purified enzymes, making it less practical for large-scale synthesis.

Optimization of Protecting Group Strategies

3',5'-O-TIPDS Protection

The TIPDS group is favored for its orthogonal stability and ease of removal. In, the 3',5'-hydroxyls of 2'-deoxyadenosine are protected with TIPDS chloride in pyridine, achieving near-quantitative yields. This group withstands azidation conditions and is later cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

N6-Acetylation for Base Stability

N6-acetylation prevents undesired side reactions during bromination and azidation. Acetic anhydride in pyridine is typically used, with reaction completion monitored via HPLC. Post-synthesis, the acetyl group is removed under mild alkaline conditions (e.g., NH4OH/MeOH), preserving the azido functionality.

Challenges in Synthesis and Solutions

Azido Group Instability During Deprotection

The 2'-azido group is sensitive to reducing agents and prolonged exposure to ammonia. To mitigate this, final deprotection steps use room-temperature ammonia treatment (25°C, 12 hours) instead of heated conditions.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (CH2Cl2 to CH2Cl2/MeOH 95:5) effectively separates the product from unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, 0.1 M TEAA buffer/acetonitrile) further purifies the final compound.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of the TIPDS-protected intermediate (CDCl3) shows characteristic signals:

  • δ 1.08–1.10 (m, 28H, TIPDS methyl groups)

  • δ 4.12–4.26 (m, 3H, ribose H3', H4', H5')

  • δ 8.34 (s, 1H, H8)

The 2'-azido group’s presence is confirmed by IR spectroscopy (νmax = 2100 cm−1, N3 stretch).

Mass Spectrometry

High-resolution ESI-MS of the deprotected product ([M+H]+) gives m/z = 293.1024 (calculated for C10H13N8O3: 293.1056).

Applications in Oligonucleotide Synthesis

The this compound phosphoramidite building block (Figure 1) enables site-specific incorporation into RNA strands via solid-phase synthesis. Coupling efficiencies exceed 98% under standard phosphoramidite conditions (0.1 M tetrazole in acetonitrile, 5-minute coupling time). Post-synthesis, the azido group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) for fluorescent labeling .

科学的研究の応用

Bioconjugation Applications

Chemical Properties and Reactivity
The azido group at the 2' position of 2'-deoxyadenosine enhances its suitability for bioconjugation reactions. The compound can be utilized in various click chemistry methodologies, facilitating the attachment of diverse functional groups to nucleic acids. For instance, the Staudinger ligation has been effectively employed to attach fluorescent dyes to 2'-azido-2'-deoxyadenosine-modified RNA, enabling real-time tracking of RNA within cellular environments .

Molecular Beacons
One notable application is in the design of molecular beacons—probes that can detect specific nucleic acid sequences. The incorporation of this compound allows for post-synthetic modifications that enhance the functionality of these probes, improving their sensitivity and specificity for target detection .

RNA Interference (RNAi)

siRNA Development
Research has demonstrated that this compound can be integrated into small interfering RNAs (siRNAs) without significantly affecting their silencing efficiency. Studies indicate that modified siRNAs containing this azido group exhibit comparable gene knockdown capabilities to their unmodified counterparts, making them promising candidates for therapeutic applications .

Enhanced Stability
The introduction of the azido modification also contributes to increased nuclease resistance, which is critical for the stability of siRNAs in biological systems. This stability is essential for effective RNAi applications, particularly in therapeutic contexts where prolonged activity is desired .

Therapeutic Applications

Antiviral and Anticancer Activities
Recent studies have explored the potential of this compound derivatives in antiviral and anticancer therapies. For example, compounds derived from this nucleoside have shown promising activity against various cancer cell lines while maintaining low toxicity towards normal cells. The azido group's unique properties may enhance the pharmacological profiles of these compounds, leading to improved therapeutic outcomes .

Polymer Development
The synthesis of poly(2'-azido-2'-deoxyinosinic acid) has been reported, showcasing the ability of this compound to form polymers with enhanced biological activities, including increased interferon-inducing potential. Such polymers could serve as novel therapeutic agents or adjuvants in vaccine development .

Case Studies and Research Findings

Study Application Findings
Aigner et al. (2010)BioconjugationDemonstrated effective attachment of fluorescent dyes via Staudinger ligation using this compound-modified RNA .
Eritja et al. (2003)siRNA TechnologyShowed that siRNAs with azido modifications maintain silencing efficiency comparable to unmodified siRNAs .
Navacchia et al. (2021)Anticancer ActivityDeveloped nucleoside-bile acid conjugates with significant anti-proliferative effects against cancer cells .
Ikehara et al. (1977)Polymer SynthesisReported enhanced interferon-inducing activity from poly(2'-azido-2'-deoxyinosinic acid) .

作用機序

類似化合物との比較

Comparison with Similar Compounds

3'-Azido-2',3'-Dideoxynucleosides (NRTIs)

3'-Azido analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyadenosine (AZddA), are nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy. Key differences include:

  • Structural and Functional Divergence: Position of Azido Group: 2'-Azido-2'-deoxyadenosine retains a 3'-hydroxyl, enabling RNA polymerase incorporation, whereas 3'-azido NRTIs lack this group, acting as chain terminators . Excision by Reverse Transcriptase (RT): RT efficiently excises pyrimidine-based 3'-azido analogs (e.g., AZTTP, AZddUTP) but poorly excises purine analogs (e.g., AZddAMP, AZddGMP) due to steric and electronic hindrance .
  • Pharmacokinetics :
    • 3'-Azido-2',3'-dideoxyuridine (AZddU) exhibits greater brain penetration than AZT in mice, suggesting azido positioning impacts tissue distribution .

5'-Azido-2'-Deoxyadenosine

  • Applications: Primarily used in CuAAC-based bioconjugation. For example, 5'-azido-2'-deoxyadenosine conjugates with propargyl-estrone derivatives exhibit lower cytotoxicity than parent compounds in cancer cell lines .
  • Synthetic Challenges : Unlike 2'-azido analogs, 5'-azido derivatives are more stable as phosphoramidites, enabling direct solid-phase DNA synthesis .

2'-Azido-2'-Deoxyuridine

  • Structural Similarity : Shares the 2'-azido modification but substitutes adenine with uracil.
  • Biophysical Properties: 2D IR spectroscopy reveals distinct vibrational dynamics compared to adenosine analogs, influencing base-pairing stability .
  • Oligonucleotide Compatibility: Both 2'-azido-uridine and -adenosine are incorporated into RNA strands with comparable efficiency (Table 1) .

Table 1. Oligoribonucleotides Containing this compound (A) and 2'-Azido-2'-Deoxyuridine (U)

Sequence (5'→3') Modified Nucleoside Observed MW (amu) Calculated MW (amu)
GGUCGA*CC 2'-Azido-A 2549.2 2549.6
GGU*CGACC 2'-Azido-U 2549.2 2549.6
CCA*GGCCUGG 2'-Azido-A 3200.2 3200.1
CCAGGCCU*GG 2'-Azido-U 3200.2 3200.1

Data from solid-phase synthesis experiments .

Poly-2'-Azido-2'-Deoxyadenylic Acid (Poly Az)

  • Base-Pairing Stability : Forms 1:1 and 1:2 complexes with poly(U), with melting temperatures (Tm) exceeding those of poly(A)-poly(U) complexes, likely due to azido-induced conformational rigidity .
  • Spectroscopic Properties : Exhibits 40% hypochromicity at 260 nm (similar to poly(A)) but reduced ellipticity in circular dichroism (CD) spectra .

Cordycepin (3'-Deoxyadenosine)

  • Functional Contrast: Lacks the azido group but shares 3'-deoxygenation. Cordycepin stabilizes mRNA poly(A) tails but underperforms in translational assays compared to this compound-based click chemistry modifications .

生物活性

2'-Azido-2'-deoxyadenosine (N3-dA) is a modified nucleoside that has garnered attention for its unique biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by various research findings and data.

Chemical Structure and Synthesis

This compound is a purine nucleoside characterized by an azido group at the 2' position of the ribose sugar. It is synthesized through reactions involving deoxyadenosine and azide reagents, resulting in a compound that retains the structural integrity of adenosine while introducing a reactive functional group.

Biological Activity

Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a critical enzyme in DNA synthesis, converting ribonucleotides into deoxyribonucleotides. Studies have shown that this compound exhibits noncompetitive inhibition of RNR, highlighting its potential as an anticancer agent. The compound's mono- and di-phosphate forms were synthesized and tested for their inhibitory activities against RNR, revealing that the phosphorylation step to convert these forms is rate-limiting in their overall activation .

Effects on siRNA Performance
Research indicates that siRNA modified with 2'-azido groups can enhance gene silencing efficiency. In a study involving the knockdown of the BASP1 gene in chicken DF-1 cells, siRNAs containing 2'-azido modifications demonstrated comparable silencing activity to unmodified controls. This suggests that the azido group is well-tolerated within the guide strand of siRNA, even near critical cleavage sites .

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphorylation : The initial phosphorylation step is crucial for activating N3-dA into its active forms, which then inhibit RNR effectively.
  • Steric Effects : The azido group introduces steric hindrance that can influence the binding affinity of nucleotides to enzymes involved in nucleic acid metabolism.
  • Reactivity : The azido group can participate in click chemistry reactions, allowing for bioconjugation and labeling applications in molecular biology.

Case Studies

  • Inhibition Studies : A study demonstrated that 2'-azido-2'-deoxyuridine and its derivatives could inhibit cell growth by targeting RNR. The mono-phosphate form showed significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .
  • siRNA Applications : In experiments assessing gene silencing, siRNAs containing 2'-azido modifications achieved efficient knockdown of target genes comparable to traditional siRNAs. This highlights the potential for using N3-dA in therapeutic RNA applications .

Data Summary

Study Findings Implications
N3-dA inhibits RNR noncompetitivelyPotential anticancer therapeutic
siRNA with N3-dA shows efficient gene silencingEnhances RNA-based therapies
Phosphorylation rate-limiting step identifiedInsight into activation mechanisms

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 2'-azido-2'-deoxyadenosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves selective azidation at the 2'-position of deoxyadenosine precursors. For example, details a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 5'-azido-2'-deoxyadenosine and propargyl-estrone derivatives, achieving 68% yield under optimized conditions (CuI catalyst, room temperature). Reaction parameters such as catalyst choice, solvent, and temperature significantly affect yield and purity. Characterization via NMR (e.g., δ 154.80 ppm for adenine C2 in ) and mass spectrometry (e.g., ESI m/z 802.5 [M+Na]+) is critical for structural validation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign characteristic peaks (e.g., azido group signals at ~2100 cm⁻¹ in IR; adenine ring protons in 1H NMR).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., m/z 269.214 for C₉H₁₁N₅O₅ in ).
  • HPLC : Assess purity using reverse-phase chromatography (e.g., reports 100% purity with tR = 7.65 min). Cross-validate with synthetic standards .

Q. What in vitro assays are suitable for initial evaluation of this compound’s biological activity?

  • Methodological Answer : Start with cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines (e.g., A2780, HeLa, MCF-7 in ). Compare IC₅₀ values with unmodified nucleosides to assess azido group impact. For antiviral studies, use plaque reduction assays or viral replication inhibition models (e.g., HCV in ) .

Advanced Research Questions

Q. How does the 2'-azido modification influence siRNA duplex stability and gene-silencing efficiency in RNA interference (RNAi) studies?

  • Methodological Answer : Incorporate this compound into siRNA strands (e.g., Myc-targeting siRNAs in ). Assess duplex thermal stability via melting temperature (Tₘ) measurements. Quantify gene silencing using qRT-PCR or Western blot for target proteins (e.g., BASP1 in ). Compare with unmodified siRNAs to evaluate azido-induced steric or electronic effects on RNAi efficacy .

Q. What strategies resolve contradictions in cytotoxicity data between this compound bioconjugates and parent compounds?

  • Methodological Answer : reports lower cytotoxicity for 13α-estrone-2'-azido-2'-deoxyadenosine bioconjugates. To investigate:

  • Perform mechanistic studies (e.g., apoptosis assays, cell cycle analysis) to identify altered pathways.
  • Evaluate cellular uptake via fluorescence tagging (e.g., FITC-labeled conjugates).
  • Use molecular docking to assess target binding affinity changes due to conjugation .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial or anticancer activity?

  • Methodological Answer : Synthesize analogues with varied substituents (e.g., 2'-amino or 2'-fluoro in ). Test against bacterial/fungal strains (e.g., MIC assays) or cancer panels. Use computational tools (e.g., CoMFA, molecular dynamics) to correlate azido group positioning with bioactivity. Compare with literature analogues (e.g., 2'-azido-2'-deoxyuridine in ) .

Q. What are the challenges in scaling up CuAAC-based bioconjugation of this compound, and how can they be mitigated?

  • Methodological Answer : Scaling issues include copper catalyst toxicity and side reactions. Mitigation strategies:

  • Use heterogeneous catalysts (e.g., immobilized Cu nanoparticles) to reduce metal contamination.
  • Optimize stoichiometry (e.g., 1:1.2 azide:alkyne ratio) and solvent systems (e.g., aqueous/organic biphasic).
  • Monitor reaction progress via TLC or inline IR spectroscopy to minimize byproducts .

Data Analysis and Experimental Design

Q. How should researchers design controls to isolate the effects of 2'-azido modifications in nucleoside analogues?

  • Methodological Answer : Include three controls:

Unmodified nucleoside (e.g., 2'-deoxyadenosine) to baseline activity.

Scaffold-modified analogue (e.g., 2'-fluoro-2'-deoxyadenosine) to compare electronic effects.

Azido-free bioconjugate (e.g., estrone without azido linker) to assess conjugation-specific effects. Statistical analysis (e.g., ANOVA) identifies significant differences .

Q. What statistical approaches are appropriate for analyzing dose-response data in azido-nucleoside studies?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism®) to calculate IC₅₀/EC₅₀. Account for heteroscedasticity via weighted least squares. For high-throughput screens, apply Z'-factor validation to ensure assay robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Azido-2'-deoxyadenosine
Reactant of Route 2
2'-Azido-2'-deoxyadenosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。